![molecular formula C8H8N4O2 B2516087 1'-メチル-2H,1'H-[3,4']ビピラゾリル-5-カルボン酸 CAS No. 1030620-65-5](/img/structure/B2516087.png)
1'-メチル-2H,1'H-[3,4']ビピラゾリル-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N4O2 and a molecular weight of 192.18 g/mol . This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carboxylic acid group. It is commonly used as a building block in the synthesis of various chemical compounds and has significant applications in scientific research .
科学的研究の応用
1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
準備方法
The synthesis of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 1-methylpyrazole and pyrazole-3-carboxylic acid.
Reaction Conditions: The two starting materials are subjected to a condensation reaction under controlled conditions, often involving a catalyst and specific temperature settings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance yield and efficiency .
化学反応の分析
1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . Major products formed from these reactions vary depending on the specific reagents and conditions used.
作用機序
The mechanism of action of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with molecular targets and pathways . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid can be compared with other similar compounds, such as :
1-Methylpyrazole: A simpler compound with a single pyrazole ring, used as a building block in organic synthesis.
Pyrazole-3-carboxylic acid: Another related compound with a carboxylic acid group, used in the synthesis of various derivatives.
1,3-Dimethylpyrazole: A compound with two methyl groups on the pyrazole ring, used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
The uniqueness of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid lies in its dual pyrazole ring structure, which imparts specific chemical and biological properties .
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTWDTBKAUXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030620-65-5 |
Source


|
| Record name | 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
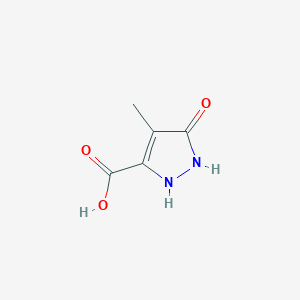
![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/new.no-structure.jpg)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)
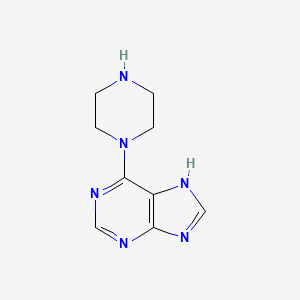
![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)
![1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2516012.png)
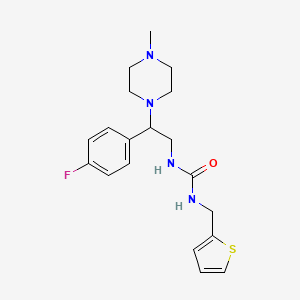
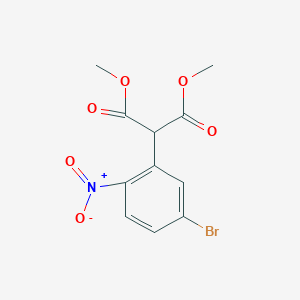
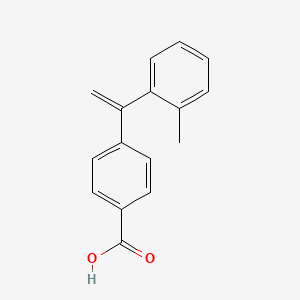
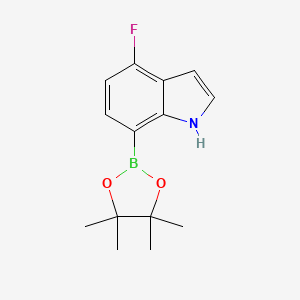
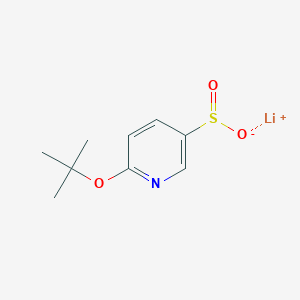
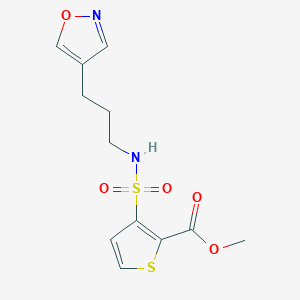
![2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2516025.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)
